molecular formula C16H10N4 B11854703 5,5'-Biquinoxaline CAS No. 168124-25-2

5,5'-Biquinoxaline

Cat. No.: B11854703
CAS No.: 168124-25-2
M. Wt: 258.28 g/mol
InChI Key: FALRVVAOZLYQKD-UHFFFAOYSA-N
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Description

5,5’-Biquinoxaline is a nitrogen-containing heterocyclic compound that features two quinoxaline units linked at the 5-position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and other fields. The structure of 5,5’-Biquinoxaline consists of two benzene rings fused with pyrazine rings, making it a versatile compound with significant potential in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Biquinoxaline typically involves the condensation of o-phenylenediamine with diketones or dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal under acidic conditions, leading to the formation of quinoxaline, which can then be further reacted to form 5,5’-Biquinoxaline .

Industrial Production Methods

Industrial production methods for 5,5’-Biquinoxaline often focus on optimizing yield and purity. These methods may involve the use of catalysts, such as transition metals, to facilitate the reaction and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,5’-Biquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

5,5’-Biquinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Biquinoxaline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. In cancer research, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Biquinoxaline is unique due to its specific linkage at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

168124-25-2

Molecular Formula

C16H10N4

Molecular Weight

258.28 g/mol

IUPAC Name

5-quinoxalin-5-ylquinoxaline

InChI

InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H

InChI Key

FALRVVAOZLYQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4

Origin of Product

United States

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